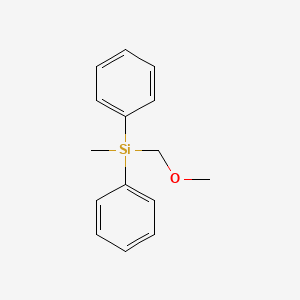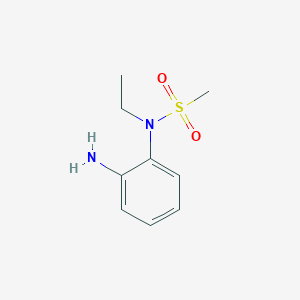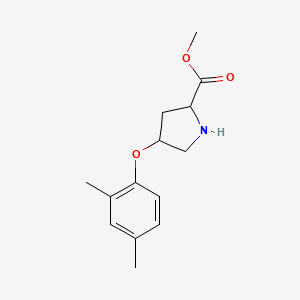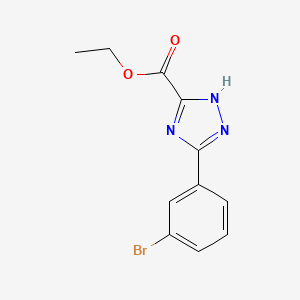
(Methoxymethyl)(methyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxymethyl)(methyl)diphenylsilane is an organosilicon compound with the molecular formula C15H18OSi It is a derivative of diphenylsilane, where one of the hydrogen atoms is replaced by a methoxymethyl group and another by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Methoxymethyl)(methyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldimethoxysilane with methylmagnesium bromide in diethyl ether at low temperatures (0-20°C) for about 12 hours . This reaction yields this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(Methoxymethyl)(methyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
(Methoxymethyl)(methyl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and resins, particularly in UV-curable materials.
Wirkmechanismus
The mechanism of action of (Methoxymethyl)(methyl)diphenylsilane involves its interaction with various molecular targets. The methoxymethyl group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethylsilane: Similar in structure but lacks the methoxymethyl group.
Diphenyldimethoxysilane: Contains two methoxy groups instead of one methoxymethyl and one methyl group.
Chloro(methyl)diphenylsilane: Contains a chlorine atom instead of a methoxymethyl group.
Uniqueness
(Methoxymethyl)(methyl)diphenylsilane is unique due to the presence of both a methoxymethyl and a methyl group attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C15H18OSi |
|---|---|
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
methoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C15H18OSi/c1-16-13-17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
ZOYKQGYFQVOLQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)

![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)



![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
